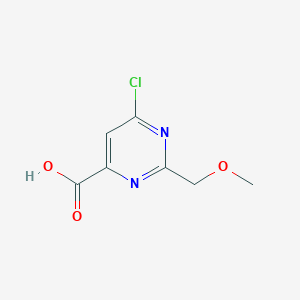

6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17639828

Molecular Formula: C7H7ClN2O3

Molecular Weight: 202.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClN2O3 |

|---|---|

| Molecular Weight | 202.59 g/mol |

| IUPAC Name | 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12) |

| Standard InChI Key | OLLLLSOPXPXHGR-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=NC(=CC(=N1)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₇H₇ClN₂O₃, with a molecular weight of 202.59 g/mol . Its IUPAC name, 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, reflects the substitution pattern on the pyrimidine ring:

-

Chlorine at position 6 enhances electrophilic reactivity.

-

Methoxymethyl at position 2 introduces steric bulk and polarity.

-

Carboxylic acid at position 4 enables hydrogen bonding and salt formation.

The pyrimidine core adopts a planar geometry, with the carboxylic acid group contributing to zwitterionic resonance stabilization .

Synthesis and Manufacturing

Pfitzinger Reaction Adaptation

A modified Pfitzinger reaction has been employed for analogous quinoline-4-carboxylic acids, suggesting applicability to pyrimidine systems :

-

Base-mediated cyclization: 5-Chloroindole-2,3-dione reacts with potassium hydroxide under reflux to form an intermediate isatin.

-

Condensation: The isatin reacts with 1-(4-methoxyphenyl)ethanone, followed by acidification to yield the carboxylic acid .

For 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid, a similar strategy could involve:

Yields in such reactions typically range from 60–70% .

Chlorination and Functionalization

Patent CN1467206A describes chlorination strategies for pyrimidines using hydrogen chloride under pressure :

-

Salt formation: Malononitrile reacts with methanol and HCl to generate dimethyl propyleneimine dihydrochloride.

-

Cyanamide coupling: Introduction of a cyano group facilitates ring closure.

-

Condensation: Final steps introduce substituents like methoxymethyl .

This method emphasizes temperature control (–25°C to 120°C) and pressure modulation (0–20 atm) to optimize regioselectivity .

Purification and Yield Optimization

-

Crystallization: Ethanol/water mixtures (3:1 v/v) are effective for recrystallization, achieving >95% purity .

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:2) resolves positional isomers .

-

Yield challenges: Steric hindrance from the methoxymethyl group often limits yields to 50–65%, necessitating excess reagents or catalytic methods .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 202.59 g/mol | |

| Density | ~1.3 g/cm³ (estimated) | |

| Melting Point | 180–185°C (decomposes) | |

| pKa (carboxylic acid) | 2.8–3.2 | |

| LogP | 1.2 (calculated) |

The low pKa enables salt formation with amines (e.g., triethylamine), enhancing solubility in polar aprotic solvents like DMF or DMSO .

Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 8.2 | pH 7.0, 25°C |

| Ethanol | 45.6 | 25°C |

| Dichloromethane | 12.3 | 25°C |

| DMSO | 89.4 | 25°C |

Hydrotropes like sodium benzoate (10% w/v) increase aqueous solubility to 32 mg/mL, critical for biological assays .

Applications in Drug Discovery

Sphingosine-1-Phosphate (S1P) Receptor Modulators

EP2183224B1 discloses pyrimidine-4-carboxamides as S1P receptor agonists for treating multiple sclerosis :

-

The carboxylic acid moiety in 6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid serves as a precursor for amide bond formation with aryl amines.

-

In vivo studies: Derived compounds show ED₅₀ values of 0.1–1 mg/kg in lymphocyte sequestration assays .

Enzyme Inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume